molecular formula C11H19N3O9S B13714642 3-Methylcytidine Mono(Methyl Sulfate) Salt

3-Methylcytidine Mono(Methyl Sulfate) Salt

Cat. No.: B13714642
M. Wt: 369.35 g/mol
InChI Key: MGSZKGKDQZQWAQ-BKZSBQMKSA-N
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Description

Historical Context of Cytidine Analogues in RNA Epigenetics

The study of RNA modifications began in 1957 with the discovery of pseudouridine in yeast RNA, marking the first identification of a naturally occurring modified nucleoside. Over subsequent decades, advancements in chromatography and mass spectrometry revealed over 140 modified nucleosides across tRNA, rRNA, and mRNA. Cytidine analogues, including 5-methylcytidine (m⁵C) and 3-methylcytidine (m³C), gained prominence as tools to dissect the enzymatic pathways governing RNA methylation. For instance, 5-azacytidine, a cytidine analog, became instrumental in studying DNA methyltransferase inhibition and its epigenetic effects in plants and mammals.

The discovery of m³C in eukaryotic tRNA and mRNA in the early 21st century highlighted its role in regulating RNA stability and translation. Researchers later identified m³C in viral RNAs, such as Zika (ZIKV) and Dengue (DENV), where it modulates viral replication cycles by evading host immune detection. The development of this compound as a synthetic analog provided a stable substrate for high-performance liquid chromatography (HPLC) and enzymatic assays, enabling precise quantification of m³C in biological samples. These advancements coincided with the genomics revolution, which facilitated transcriptome-wide mapping of RNA modifications and their dynamic regulation under stress or disease conditions.

Structural and Functional Classification Within Modified Nucleosides

This compound belongs to the class of N-alkylated cytidine derivatives, distinguished by its methyl group at the N3 position of the cytosine ring (Table 1). This structural alteration sterically hinders Watson-Crick base pairing, favoring non-canonical interactions such as C:A mismatches during reverse transcription. The methyl sulfate moiety enhances solubility and stability, making the compound suitable for in vitro assays.

Table 1: Structural Comparison of Select Modified Cytidines

Compound Methylation Position Functional Impact Biological Role
Cytidine None Standard base pairing RNA/DNA backbone synthesis
5-Methylcytidine (m⁵C) C5 Enhances RNA stability; regulates translation Epigenetic silencing, stress response
3-Methylcytidine (m³C) N3 Disrupts base pairing; induces G→A mutations in reverse transcription Viral RNA modification, tRNA stability
3-Methylcytidine mono(methyl sulfate) N3 + methyl sulfate Stabilizes methyl group; improves chromatographic detection HPLC standards, enzymatic studies

Functionally, m³C modifications are catalyzed by methyltransferases such as METTL2/6/8 in humans and are reversed by demethylases like ALKBH3. In tRNA, m³C at position 32 stabilizes anticodon loops, while in mRNA, it influences codon recognition and ribosomal frameshifting. The compound’s methyl sulfate group mimics physiological methyl donors like S-adenosylmethionine (SAM), enabling its use in in vitro methylation assays to study enzyme kinetics.

Recent studies have linked m³C to cancer biology, where aberrant methylation patterns correlate with tumor progression and altered protein synthesis. For example, elevated ALKBH3 expression in prostate cancer reduces m³C levels in tRNA, destabilizing oncogenic transcripts and promoting metastasis. These findings underscore the dual role of m³C as both a structural modulator and an epigenetic regulator, positioning this compound as a vital reagent for probing RNA-mediated cellular mechanisms.

Properties

Molecular Formula

C11H19N3O9S

Molecular Weight

369.35 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate

InChI

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1

InChI Key

MGSZKGKDQZQWAQ-BKZSBQMKSA-N

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Initial Methylation

The synthesis of 3-methylcytidine derivatives typically begins with commercially available cytidine as the starting material. The key step is the selective methylation at the nitrogen-3 (N3) position of the cytidine nucleobase. This is most commonly achieved by reacting cytidine with methyl iodide (MeI) under controlled conditions, which yields the N3-methylcytidine nucleoside as a hydroiodide salt intermediate.

  • Reaction conditions:
    • Cytidine is dissolved in an appropriate solvent such as pyridine.
    • Methyl iodide is added gradually to the stirred solution at ambient temperature.
    • The reaction proceeds overnight to ensure complete methylation at the N3 position.
  • Outcome: Formation of N3-methylcytidine hydroiodide salt with high selectivity.

Protection of Functional Groups

Following methylation, the molecule undergoes protection of reactive hydroxyl and amino groups to facilitate further chemical manipulations and to prevent side reactions during subsequent steps.

  • 5'-Hydroxyl Protection:
    The 5'-hydroxyl group is protected using the 4,4'-dimethoxytrityl (DMT) group. This is done by reacting the methylated cytidine with 4,4'-dimethoxytrityl chloride in pyridine, typically over 16 hours at room temperature. The DMT group is essential for solid-phase synthesis applications.

  • 4-Amino Protection:
    The exocyclic amino group at the 4-position is commonly protected with a benzoyl group (benzoylation), which stabilizes the nucleoside during further synthetic steps.

  • 2'-Hydroxyl Protection:
    The 2'-hydroxyl group of the ribose sugar is protected using tert-butyldimethylsilyl (TBDMS) groups. This protection is crucial for RNA synthesis compatibility and is introduced by treatment with chlorotrimethylsilane and acetyl chloride in pyridine.

Formation of the Mono(Methyl Sulfate) Salt

The conversion of the methylated cytidine derivative into the mono(methyl sulfate) salt involves treatment with methyl sulfate reagents, which act as methylating agents and counterion providers. Although direct literature on the exact preparation of the mono(methyl sulfate) salt of 3-methylcytidine is limited, the formation of such salts typically follows:

  • Salt formation:
    The methylated nucleoside is reacted with methyl sulfate under controlled pH and solvent conditions to form the corresponding mono(methyl sulfate) salt. This salt form enhances solubility and stability for biochemical applications.

  • Purification:
    The product is purified using chromatographic techniques such as flash chromatography on silica gel, often with a gradient of methanol in dichloromethane, and may involve ion-exchange chromatography for salt form isolation.

Phosphoramidite Formation for RNA Synthesis

To facilitate incorporation into RNA oligonucleotides, the protected 3-methylcytidine is converted into its phosphoramidite derivative:

  • Phosphitylation:
    The 3-methylcytidine derivative with protected groups is reacted with phosphoramidite reagents under anhydrous conditions to form the phosphoramidite building block used in automated solid-phase RNA synthesis.

  • Yield and Purity:
    Yields for phosphoramidite formation typically range between 40% and 60%, depending on reaction conditions and purification methods. Purity is confirmed by chromatographic and spectroscopic analysis.

Summary Table of Key Preparation Steps

Step Number Process Description Reagents/Conditions Typical Yield (%) Notes
1 N3-Methylation of cytidine Methyl iodide, pyridine, room temp, overnight ~70-80 Forms N3-methylcytidine hydroiodide salt
2 5'-Hydroxyl protection (DMT protection) 4,4'-Dimethoxytrityl chloride, pyridine, 16 h ~60-70 Essential for solid-phase synthesis
3 4-Amino protection (benzoylation) Benzoyl chloride or equivalent ~60-70 Stabilizes nucleobase
4 2'-Hydroxyl protection (TBDMS protection) Chlorotrimethylsilane, acetyl chloride, pyridine ~50-60 Protects ribose hydroxyl
5 Formation of mono(methyl sulfate) salt Methyl sulfate reagent, controlled pH Variable Enhances solubility and stability
6 Phosphoramidite formation Phosphitylation reagents, anhydrous conditions 40-60 For RNA oligonucleotide synthesis

Analytical and Purification Techniques

  • Chromatography:
    Flash chromatography on silica gel with methanol/dichloromethane gradients is standard for intermediate purification. Ion-exchange chromatography (e.g., DEAE Sephadex) is used for salt form isolation.

  • Spectroscopy and Mass Spectrometry:
    NMR spectroscopy (1H, 13C) and electrospray ionization mass spectrometry (ESI-MS) confirm the structure and purity of intermediates and final products.

  • Yield Optimization:
    Reaction conditions such as solvent polarity, base selection (e.g., KOH/K2CO3 mixtures), and temperature are optimized to maximize yield and selectivity of methylation and protection steps.

Research Findings and Considerations

  • The selective N3-methylation of cytidine is achievable with high specificity using methyl iodide, avoiding methylation at other nucleophilic sites.

  • Protection strategies are critical to prevent side reactions and allow for subsequent chemical modifications, particularly for RNA solid-phase synthesis.

  • The formation of the mono(methyl sulfate) salt enhances compound stability and handling, although detailed protocols for this specific salt form are less commonly reported and may require adaptation from general nucleoside salt preparation methods.

  • Recent advances include one-step procedures for nucleobase modifications that improve efficiency and reduce reaction times, which may be applicable to 3-methylcytidine derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Methylcytidine Mono(Methyl Sulfate) Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted cytidine derivatives .

Scientific Research Applications

Biochemical Applications

3-Methylcytidine Mono(Methyl Sulfate) Salt has several important applications in biochemical research:

  • High-Performance Liquid Chromatography (HPLC) :
    • It serves as an internal standard for quantifying nucleotides in biological samples, aiding in the accurate measurement of nucleic acids and their derivatives.
  • RNA Modification Studies :
    • The compound plays a crucial role in the study of transfer ribonucleic acid (tRNA) modifications. Its presence can influence translation efficiency and fidelity, making it vital for understanding protein synthesis dynamics.
  • Protein Interaction Studies :
    • Research often focuses on the binding affinity of this compound with proteins and enzymes involved in RNA metabolism. This helps elucidate its role in modulating biological pathways and cellular functions.
  • Gene Expression Regulation :
    • The compound is implicated in various cellular processes, including gene expression regulation and cellular responses to stress, highlighting its importance in epigenetic regulation.

Case Studies and Research Findings

  • Impact on tRNA Synthetases :
    • Studies have shown that 3-Methylcytidine can affect the activity of tRNA synthetases, which are essential for protein synthesis. This interaction is crucial for understanding how modifications influence translation dynamics.
  • Role in Epigenetics :
    • Research indicates that modifications like those provided by 3-Methylcytidine can impact gene expression through epigenetic mechanisms, potentially influencing disease states such as cancer .
  • Nucleotide Analog Studies :
    • As a nucleotide analog, this compound has been used to investigate nucleotide metabolism and the effects of nucleotide modifications on cellular processes .

Mechanism of Action

The mechanism of action of 3-Methylcytidine Mono(Methyl Sulfate) Salt involves its incorporation into tRNA, where it influences the stability and function of the RNA molecule. The methylation of cytidine residues in tRNA is catalyzed by specific methyltransferases, which use S-adenosylmethionine (SAM) as a methyl donor. This modification affects the structure and function of tRNA, thereby influencing protein synthesis and gene expression .

Comparison with Similar Compounds

Comparison with Similar Methylated Nucleosides

Methylated nucleosides are critical for RNA stability, splicing, and gene regulation. Below, 3-Methylcytidine Mono(Methyl Sulfate) Salt is compared to structurally and functionally analogous compounds, including 1-methyladenosine (m¹A), 1-methylguanosine (m¹G), 2,2-dimethylguanosine (m²²G), and 3-methyluridine (m³U).

Table 1: Comparative Analysis of Methylated Nucleosides
Property 3-Methylcytidine (m³C) 1-Methyladenosine (m¹A) 2,2-Dimethylguanosine (m²²G) 3-Methyluridine (m³U)
Methylation Position Cytidine, N3 position Adenosine, N1 position Guanosine, N2 and N2 positions Uridine, N3 position
Key Differences and Insights:

Structural Impact on RNA Interactions: m³C’s methylation at the N3 position disrupts Watson-Crick base pairing, affecting tRNA and mRNA interactions . In contrast, m¹A’s N1 methylation primarily destabilizes RNA secondary structures .

Enzymatic Pathways :

Functional Roles: m³C is implicated in pre-mRNA splicing regulation in Arabidopsis, where it marks splice donor/acceptor sites .

Analytical Utility :

Biological Activity

3-Methylcytidine Mono(Methyl Sulfate) Salt is a nucleotide analog derived from cytidine, modified at the 3-position with a methyl group and a methyl sulfate moiety. This compound has garnered attention for its biological activity, particularly in the context of RNA metabolism and epigenetic regulation.

  • Chemical Formula : CHNOS
  • Appearance : White solid
  • Melting Point : 223°C - 225°C
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol

The presence of the methyl sulfate group allows for nucleophilic substitution reactions, which can lead to modifications of various biological molecules, including proteins and nucleic acids.

This compound primarily influences biological processes through its interaction with RNA and associated proteins. It is particularly involved in:

  • tRNA Modifications : The compound plays a crucial role in the modification of transfer RNA (tRNA), which is essential for translation efficiency and fidelity in protein synthesis.
  • Gene Expression Regulation : It may affect gene expression by altering the stability and function of mRNA and other RNA species.
  • Cellular Response to Stress : The compound is implicated in cellular mechanisms that respond to environmental stressors, potentially influencing cell survival and adaptation.

Interaction Studies

Research has demonstrated that this compound interacts with various proteins involved in RNA metabolism. For instance, it has been shown to bind to tRNA synthetases and RNA-binding proteins, modulating their activity and thus affecting translation dynamics.

Comparative Analysis with Related Compounds

The following table summarizes key structural modifications and unique features of related compounds:

Compound NameStructural ModificationUnique Features
5-MethylcytidineMethyl group at the 5-positionInvolved in DNA methylation processes
N6-MethyladenosineMethyl group at the N6 positionPlays a role in mRNA stability and translation
2'-O-MethylcytidineMethylation at the 2' positionCommonly found in ribosomal RNA modifications
This compound Methyl group at the 3-positionInfluences tRNA function and epigenetic regulation

This comparison highlights the unique role of this compound in modulating tRNA function, setting it apart from other methylated nucleosides that primarily impact DNA or mRNA stability.

Case Studies and Research Findings

  • Epigenetic Regulation : Studies indicate that 3-Methylcytidine plays a significant role in epigenetic modifications, particularly within tRNA. Its presence can influence translation efficiency, impacting cellular responses under stress conditions .
  • Alkylating Properties : The methyl sulfate moiety has been shown to act as an efficient alkylating agent, reacting rapidly with nucleophiles. This property may facilitate its role in modifying biological targets, potentially leading to alterations in cellular signaling pathways .
  • Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound, particularly in cancer biology where its modulation of RNA metabolism could provide insights into treatment strategies for malignancies such as acute myeloid leukemia (AML) .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 3-Methylcytidine Mono(Methyl Sulfate) Salt in a sample?

  • Methodological Answer :

  • HPLC/MS-MS Analysis : Use reverse-phase HPLC coupled with triple quadrupole mass spectrometry (LC/MS-MS). Monitor the MRM (Multiple Reaction Monitoring) transition m/z 258.1→126.1 for 3-methylcytidine (m3C). Compare retention times with synthetic standards (e.g., Cayman Chemical #21064) under optimized mobile phase conditions (0.1% formic acid in water/acetonitrile gradient) .
  • Sulfate Verification : Perform gravimetric analysis by precipitating sulfate ions as barium sulfate (BaSO₄) using 0.2 M BaCl₂. Calculate sulfate mass percentage via stoichiometry after drying and weighing the precipitate .

Q. What analytical techniques are recommended for quantifying sulfate content in this compound?

  • Methodological Answer :

  • Gravimetric Protocol :

Dissolve a known mass of the compound in deionized water.

Add excess 0.2 M BaCl₂ to precipitate sulfate as BaSO₄.

Filter, dry, and weigh the precipitate.

Calculate sulfate mass percentage using:
%SO₄²⁻=Mass of BaSO₄×96.06233.39Mass of sample×100\% \text{SO₄²⁻} = \frac{\text{Mass of BaSO₄} \times \frac{96.06}{233.39}}{\text{Mass of sample}} \times 100

where 96.06 g/mol (SO₄²⁻) and 233.39 g/mol (BaSO₄) are molar masses .

Advanced Research Questions

Q. What experimental challenges arise when distinguishing 3-methylcytidine (m3C) from 5-methylcytidine (m5C) in RNA modification studies?

  • Methodological Answer :

  • Chromatographic Resolution : Optimize HPLC gradients to separate m3C and m5C, which have identical MRM transitions (m/z 258.1→126.1). Adjust acetonitrile concentration (e.g., 0–20% gradient over 15 minutes) to achieve distinct retention times .
  • Validation : Use synthetic standards for both isomers to confirm separation efficiency. Cross-validate with enzymatic digestion (e.g., RNase T1) to isolate modified nucleosides .

Q. How does the methyl sulfate group influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under varying pH (4–9) and temperatures (4°C, 25°C, 37°C). Monitor degradation via LC/MS-MS and compare to baseline purity.
  • Storage Recommendations : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis of the methyl sulfate moiety. Avoid repeated freeze-thaw cycles .

Q. What methodological considerations are critical for genome-wide mapping of 3-methylcytidine in RNA?

  • Methodological Answer :

  • Enrichment Strategies :
  • Use anti-m3C antibodies for immunoprecipitation (e.g., MeRIP-Seq). Validate specificity using m3C-deficient cell lines.
  • Combine with chemical labeling (e.g., boronate affinity chromatography) for orthogonal validation.
  • Bioinformatic Controls : Normalize sequencing data against input RNA and control for background noise using in silico models. Cross-reference with LC/MS-MS quantification .

Q. How should researchers address inconsistencies in reported abundance levels of 3-methylcytidine across different studies?

  • Methodological Answer :

  • Meta-Analysis Framework :

Aggregate datasets from multiple studies, noting variables (e.g., RNA isolation methods, detection platforms).

Apply multivariate regression to identify confounding factors (e.g., RNase treatment efficiency).

Use standardized reference materials (e.g., synthetic m3C spikes) to calibrate inter-lab variability .

  • Experimental Replication : Repeat key experiments under controlled conditions (e.g., fixed RNase digestion times) to isolate technical vs. biological variability .

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